2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide
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Description
2-((4-((4-chlorophenyl)sulfonyl)-2-(4-fluorophenyl)oxazol-5-yl)thio)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H18ClFN2O5S2 and its molecular weight is 532.99. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
A variety of sulfonamide derivatives have been synthesized and evaluated for their anticancer activity. For instance, certain sulfonamide compounds exhibit significant cytotoxic activity against breast and colon cancer cell lines, highlighting the potential of these molecules as anticancer agents. The synthesis of these compounds involves key intermediates that are structurally related to the chemical , indicating the relevance of such compounds in cancer research (Ghorab et al., 2015).
Antiproliferative Effects
The synthesis of 4-arylsulfonyl-1,3-oxazoles, including compounds structurally similar to the one of interest, demonstrated antiproliferative activities against various cancer cell lines. This research suggests these compounds' potential utility in developing new anticancer therapies, with specific compounds showing high activity against CNS cancer subpanels, including glioblastoma and gliosarcoma, indicating a cytostatic effect (Zyabrev et al., 2022).
Antimicrobial Agents
The synthesis and evaluation of formazans from a Mannich base related to the mentioned chemical compound have been explored for their antimicrobial properties. These studies contribute to understanding how modifications of sulfonamide derivatives can yield compounds with potential applications as antimicrobial agents, demonstrating moderate activity against various bacterial and fungal strains (Sah et al., 2014).
Enzyme Inhibition and Antibacterial Properties
N-substituted derivatives of certain compounds, including those with a similar structural framework to the one of interest, have been shown to possess antibacterial and anti-enzymatic potential. These compounds have been evaluated for their effectiveness against gram-negative and gram-positive bacteria, suggesting their applicability in developing new antibacterial agents (Nafeesa et al., 2017).
Modification for Reduced Toxicity
Research into modifying compounds similar to the one has indicated that altering certain moieties can dramatically reduce acute oral toxicity while retaining antiproliferative activity. This suggests the potential for developing more effective and safer anticancer agents by chemically modifying existing compounds (Wang et al., 2015).
properties
IUPAC Name |
2-[[4-(4-chlorophenyl)sulfonyl-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN2O5S2/c1-32-20-5-3-2-4-19(20)27-21(29)14-34-24-23(35(30,31)18-12-8-16(25)9-13-18)28-22(33-24)15-6-10-17(26)11-7-15/h2-13H,14H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXMTNYJZFACPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.